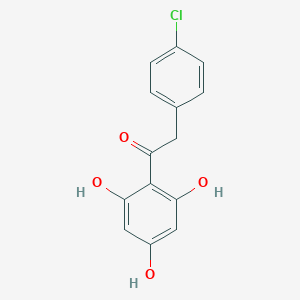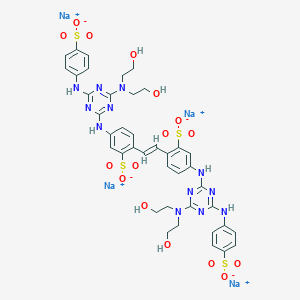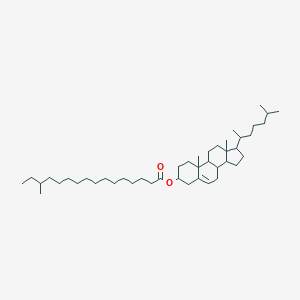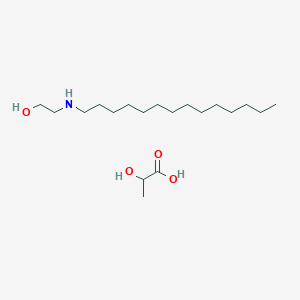
Myralact
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Myralact is a chemical compound that has been gaining attention in the scientific community due to its potential use in various research applications. It is a lactone derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of Myralact is still being studied, but it has been shown to act as a potent inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antibacterial and antifungal properties.
Effets Biochimiques Et Physiologiques
Myralact has been shown to have various biochemical and physiological effects, including the ability to inhibit acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, which can improve cognitive function. Myralact has also been shown to have antibacterial and antifungal properties, which make it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Myralact in lab experiments is its ability to inhibit enzymes involved in the breakdown of acetylcholine, which can improve cognitive function. Additionally, its antibacterial and antifungal properties make it a potential candidate for the development of new antibiotics. However, one of the limitations of using Myralact in lab experiments is its potential toxicity, which can lead to adverse effects in living organisms.
Orientations Futures
There are several future directions for research on Myralact, including the study of its mechanism of action, the development of new synthetic methods for its production, and the exploration of its potential therapeutic applications. Additionally, the study of its toxicity and potential adverse effects will be important for the development of safe and effective pharmaceuticals.
Conclusion:
Myralact is a lactone derivative that has been synthesized using various methods and has been shown to have potential applications in scientific research. Its ability to inhibit enzymes involved in the breakdown of acetylcholine and its antibacterial and antifungal properties make it a promising candidate for the development of new pharmaceuticals. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
Myralact can be synthesized using various methods, including the reaction of γ-butyrolactone with dimethyl sulfate and sodium hydride, or the reaction of 3-hydroxybutyric acid with oxalyl chloride and dimethylformamide. These methods result in the formation of Myralact, which can be purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
Myralact has been used in various scientific research applications, including as a precursor for the synthesis of other lactone derivatives, as a starting material for the synthesis of natural products, and as a reagent for the synthesis of pharmaceuticals. It has also been used in the study of enzyme-catalyzed reactions and as a model compound for the study of lactone ring-opening reactions.
Propriétés
Numéro CAS |
15518-87-3 |
|---|---|
Nom du produit |
Myralact |
Formule moléculaire |
C19H41NO4 |
Poids moléculaire |
347.5 g/mol |
Nom IUPAC |
2-hydroxypropanoic acid;2-(tetradecylamino)ethanol |
InChI |
InChI=1S/C16H35NO.C3H6O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-18;1-2(4)3(5)6/h17-18H,2-16H2,1H3;2,4H,1H3,(H,5,6) |
Clé InChI |
HLFJBIVEMZFFOG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCNCCO.CC(C(=O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCNCCO.CC(C(=O)O)O |
Autres numéros CAS |
15518-87-3 |
Synonymes |
myralact |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



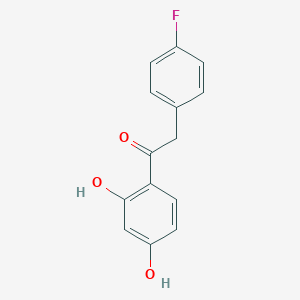
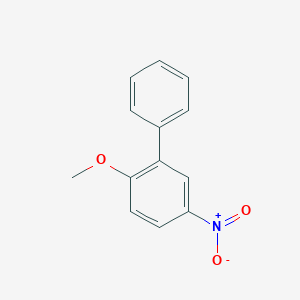
![Mercury, (acetato-kappaO)[4-[[4-(dimethylamino)phenyl]azo]phenyl]-](/img/structure/B96479.png)
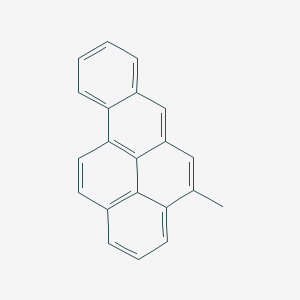
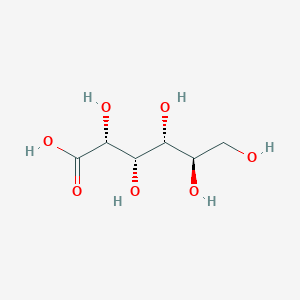
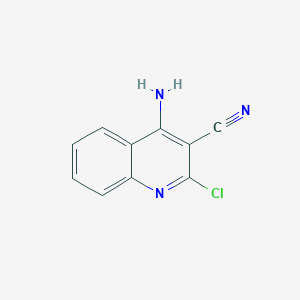
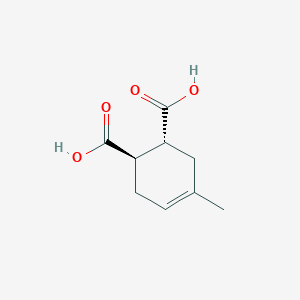
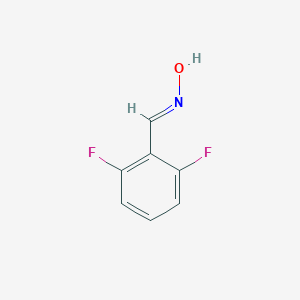
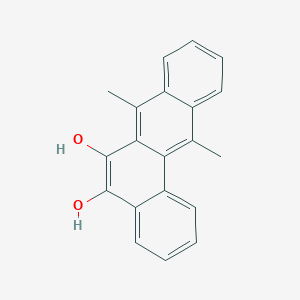
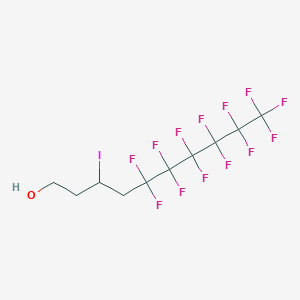
![1-[2,4-Bis(phenylmethoxy)phenyl]-2-methoxyethanone](/img/structure/B96498.png)
